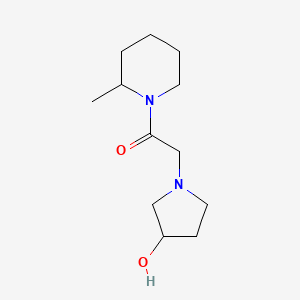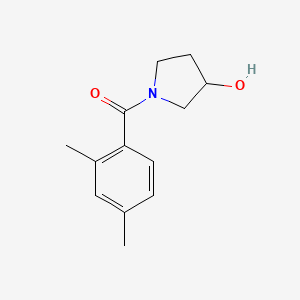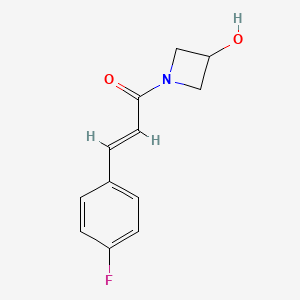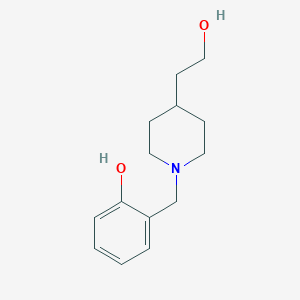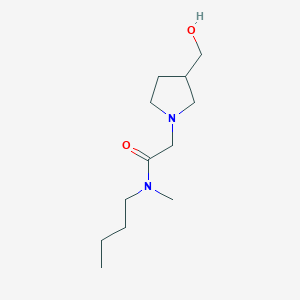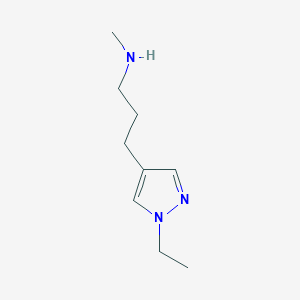 3-(1-エチル-1H-ピラゾール-4-イル)プロピルアミン CAS No. 1273838-02-0"
>
3-(1-エチル-1H-ピラゾール-4-イル)プロピルアミン CAS No. 1273838-02-0"
>
3-(1-エチル-1H-ピラゾール-4-イル)プロピルアミン
説明
[3-(1-ethyl-1H-pyrazol-4-yl)propyl](methyl)amine is a useful research compound. Its molecular formula is C9H17N3 and its molecular weight is 167.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality [3-(1-ethyl-1H-pyrazol-4-yl)propyl](methyl)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [3-(1-ethyl-1H-pyrazol-4-yl)propyl](methyl)amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品化学:創薬
ピラゾール誘導体は、その多様な薬理作用により、医薬品化学において重要な役割を果たしています。 “3-(1-エチル-1H-ピラゾール-4-イル)プロピルアミン”は、抗菌、抗炎症、抗がん、鎮痛、抗けいれん、駆虫、抗酸化、除草特性を持つ化合物の合成に使用できます 。ピラゾール環の多様性は、さまざまな生体標的に結合できる分子の創出を可能にし、新しい治療薬の開発につながります。
農薬化学:農薬開発
農薬化学では、ピラゾール誘導体は、新規農薬を開発するための足場として機能します。ピラゾールの構造的柔軟性により、害虫の生活環を効果的に標的とし、破壊する化合物を設計することができ、作物保護のための持続可能なアプローチを提供します。 本化合物は、除草活性について調査することができ、より安全で効率的な農薬につながる可能性があります .
配位化学:配位子合成
ピラゾール環は金属と配位する能力があるため、配位化学における配位子の合成に適した候補となります。これらの配位子は、さまざまな金属と錯体を形成し、触媒、材料科学、および金属タンパク質の研究に役立ちます。 “3-(1-エチル-1H-ピラゾール-4-イル)プロピルアミン”は、独自の特性を持つ新しい金属錯体の開発に用いることができます .
有機金属化学:触媒設計
ピラゾール誘導体を含む有機金属化合物は、さまざまな化学反応において触媒として使用されてきました。 “3-(1-エチル-1H-ピラゾール-4-イル)プロピルアミン”は、有機金属骨格に組み込むことで、触媒プロセスの効率と選択性を向上させることができ、より持続可能でコスト効果の高い産業用途につながる可能性があります .
抗リーシュマニア症および抗マラリア治療薬
最近の研究では、ピラゾール含有化合物は、強力な抗リーシュマニア症および抗マラリア活性を示すことが明らかになっています。 “ 3-(1-エチル-1H-ピラゾール-4-イル)プロピルアミン”を含むこのクラスの誘導体は、リーシュマニア症やマラリアなどの病気に対する有効性を合成および評価することができ、これらの壊滅的な熱帯病との闘いに貢献します .
医薬品中間体:生物活性分子の合成
重要な原料および中間体として、“3-(1-エチル-1H-ピラゾール-4-イル)プロピルアミン”は、さまざまな生物活性分子の合成に使用できます。 医薬品への応用は、改善された薬物動態学的および薬力学的プロファイルを備えた新しい薬剤の発見につながる可能性があります .
作用機序
Target of Action
Pyrazole derivatives have been known to interact with a variety of biological targets .
Mode of Action
Pyrazole derivatives have been reported to interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
It is known that pyrazole derivatives can influence a variety of biochemical pathways .
Pharmacokinetics
It is known that imidazole, a similar compound, is highly soluble in water and other polar solvents .
Result of Action
Pyrazole derivatives have been reported to exhibit a wide range of biological activities .
Action Environment
The stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
特性
IUPAC Name |
3-(1-ethylpyrazol-4-yl)-N-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3/c1-3-12-8-9(7-11-12)5-4-6-10-2/h7-8,10H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEYWNGXLOMIIRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)CCCNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B1488917.png)
![1-[(oxan-2-yl)methyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B1488919.png)
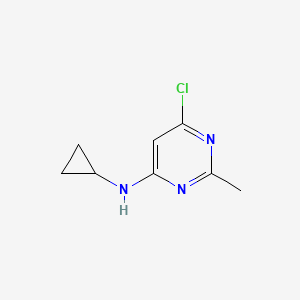
![Tert-butyl[(1-methylpiperidin-3-yl)methyl]amine](/img/structure/B1488922.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B1488923.png)
![{3-[1-(butan-2-yl)-1H-pyrazol-4-yl]propyl}(methyl)amine](/img/structure/B1488925.png)
![2-[(4-Aminocyclohexyl)oxy]nicotinonitrile](/img/structure/B1488927.png)

